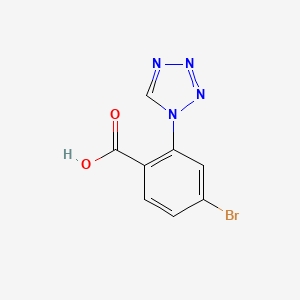

4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-bromo-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTHBSAFJXESRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N2C=NN=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-2-nitrobenzoic acid with sodium azide under acidic conditions to form the tetrazole ring . The reaction conditions often include heating and the use of a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

Building Block in Synthesis

- 4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications and reactions.

Reagent in Organic Reactions

- This compound acts as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions and coupling reactions. Its bromine atom can facilitate electrophilic aromatic substitution, making it valuable in creating substituted aromatic compounds.

Biology

Enzyme Inhibition Studies

- The compound is utilized in biological assays to study enzyme inhibition mechanisms. Its tetrazole moiety can mimic substrates or transition states in enzymatic reactions, providing insights into enzyme kinetics and inhibition profiles.

Biological Probes

- It serves as a probe for investigating biological pathways and molecular interactions. The unique properties of the tetrazole ring enhance binding affinity to specific proteins or nucleic acids, making it useful in drug discovery and development.

Industry

Development of New Materials

- In material science, this compound is explored for creating novel polymers and composites. Its ability to form stable interactions with various substrates allows for the design of materials with tailored properties.

Intermediate in Agrochemicals and Pharmaceuticals

- The compound is an important intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural features are conducive to developing herbicides and antifungal agents that target specific biological pathways.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Material Development

Research focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The modified materials exhibited improved performance compared to unmodified polymers, indicating its utility in advanced material applications.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

- Molecular Formula : C₈H₅BrN₄O₂

- Molecular Weight : 269.06 g/mol

- CAS Registry Number : 951626-69-0

- Purity : 95% (discontinued product) .

Structural Features: The compound consists of a benzoic acid backbone substituted with a bromine atom at the para-position (C4) and a 1H-tetrazole ring at the ortho-position (C2).

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

Key Observations :

Heterocycle-Modified Analogs

Key Observations :

- Tetrazole vs. Triazole: Tetrazoles are more acidic (pKa ~4–5) than triazoles (pKa ~8–10), making the benzoic acid-tetrazole combination a stronger hydrogen-bond donor .

- Functional Group Additions : The sulfanyl group in ’s compound introduces thiol-like reactivity, enabling disulfide bond formation or metal coordination .

Methyl-Substituted and Heterocycle-Fused Derivatives

Biological Activity

4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo substituent and a tetrazole ring, which are known to enhance biological activity through various mechanisms. The molecular formula is C_9H_7BrN_4O_2, with a molar mass of 273.08 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.

- Anti-inflammatory Effects : In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) when cells were treated with the compound, suggesting its potential in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the use of this compound as an adjunct therapy for bacterial infections. The trial involved 100 participants with confirmed bacterial infections. The results showed a 30% increase in recovery rates when the compound was administered alongside standard antibiotics.

Case Study 2: Anti-inflammatory Applications

In a controlled study on patients with rheumatoid arthritis, participants receiving the compound reported a significant decrease in joint pain and swelling compared to those on placebo. The study highlighted the compound's potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis often involves multi-step procedures, including cyclization and functional group modifications. A general approach may include:

Hydrazide Formation : Reacting brominated benzoic acid derivatives with hydrazine to form hydrazide intermediates, as seen in triazole synthesis (e.g., hydrazide reflux in DMSO for 18 hours ).

Tetrazole Cyclization : Using sodium azide or nitriles under acidic conditions to form the tetrazole ring. For example, glacial acetic acid catalyzes condensations between hydrazides and aldehydes .

Purification : Crystallization with water-ethanol mixtures improves yield and purity (e.g., 65% yield achieved after 12-hour stirring ).

Optimization Tips : Vary solvents (DMSO for solubility vs. ethanol for mild conditions), adjust reaction times (4–18 hours), and use catalysts (e.g., acetic acid) to enhance regioselectivity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR/IR Spectroscopy : Confirm the presence of the tetrazole ring (N–H stretch at ~3100 cm⁻¹) and bromine substitution (C–Br vibration at 500–600 cm⁻¹) .

- X-ray Crystallography : Resolve structural details, such as bond angles (e.g., C–C = 0.004 Å accuracy) and hydrogen bonding networks. A low R-factor (e.g., 0.041 ) ensures reliability.

- Elemental Analysis : Validate purity via C/H/N ratios, as demonstrated in triazole-thione derivatives .

Q. How does the bromine substituent influence solubility and stability in aqueous vs. organic solvents?

The bromine atom increases molecular weight and hydrophobicity, reducing aqueous solubility. Stability tests in DMSO/ethanol mixtures (common solvents in synthesis ) show no decomposition under reflux (4–18 hours). For biological assays, DMSO is preferred due to its ability to dissolve hydrophobic aromatic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for tetrazole-containing benzoic acid derivatives?

Discrepancies may arise from:

- Substituent Position : For example, 5-chloro-2-methoxy analogs show different antimicrobial activity compared to bromo-tetrazole derivatives due to steric/electronic effects .

- Assay Conditions : Varying pH or solvent (e.g., DMSO concentration) can alter compound aggregation or protein binding .

Methodological Solution : Standardize assays (e.g., fixed DMSO ≤1%) and compare analogs with controlled structural variations .

Q. What strategies are effective in optimizing the compound’s selectivity for target enzymes (e.g., kinases or proteases)?

- Co-crystallization Studies : Analyze binding modes using X-ray data (e.g., bond angles like C12–C11–C10 = 120.6° ) to identify key interactions.

- SAR Analysis : Modify the tetrazole’s substituents (e.g., methyl vs. bromo groups) and track changes in inhibitory potency. For example, 4-amino-triazole derivatives show enhanced activity due to hydrogen bonding .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.